1,1'-Biphenyl, 2,3',4',5-tetrabromo-
Description
1,1'-Biphenyl, 2,3',4',5-tetrabromo- (CAS RN 59080-38-5), also referred to as PBB 70 (polybrominated biphenyl congener 70), is a tetrabrominated derivative of biphenyl. Its molecular formula is C₁₂H₆Br₄, with a molecular weight of 485.80 g/mol. This compound belongs to the class of brominated flame retardants (BFRs) and is structurally characterized by bromine substituents at the 2, 3', 4', and 5 positions on the biphenyl backbone .
Properties
CAS No. |
59080-38-5 |
|---|---|
Molecular Formula |
C12H6Br4 |
Molecular Weight |
469.79 g/mol |
IUPAC Name |
1,2-dibromo-4-(2,5-dibromophenyl)benzene |
InChI |
InChI=1S/C12H6Br4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6H |
InChI Key |
HWUQTZIBVSOXBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Br)Br)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Positional Isomerism : The 2,3',4',5-tetrabromo isomer exhibits higher thermal stability compared to 2,2',5,6'-tetrabromo due to reduced steric hindrance .
- Environmental Persistence : Pentabromo derivatives (e.g., PBB 95) demonstrate longer half-lives in soil (>10 years) compared to tetrabromo analogs (~5–7 years) .
Comparison with Chlorinated Analogs (PCBs)
Chlorinated biphenyls (PCBs) share structural similarities but differ in halogen type and regulatory status:
Key Differences :
- Halogen Effects : Brominated analogs (PBBs) exhibit higher lipophilicity (log Kow ~6.5–8.0) compared to PCBs (log Kow ~5.0–7.5), leading to greater bioaccumulation in fatty tissues .
- Regulatory Landscape : PCBs face stricter global bans due to historical contamination incidents (e.g., Yusho disease), whereas PBBs are regulated preemptively .
Analytical and Industrial Relevance
- Synthesis : Brominated biphenyls are synthesized via Ullmann coupling or direct bromination, with purity critical for flame-retardant applications .
- Detection : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying PBB 70 in environmental samples, with detection limits <1 ng/L .
- Substitution Trends: Industry shifts toward non-halogenated alternatives (e.g., phosphates) due to regulatory pressures on brominated compounds .
Q & A
Q. How is 1,1'-Biphenyl, 2,3',4',5-tetrabromo- synthesized in laboratory settings?
Methodological Answer: The compound is typically synthesized via electrophilic bromination of biphenyl derivatives. For example:
- Direct Bromination : Using bromine (Br₂) in acetic acid under inert conditions, with controlled stoichiometry to achieve selective substitution at the 2,3',4',5 positions .
- Catalytic Methods : Lewis acids like tin(IV) chloride (SnCl₄) may enhance regioselectivity at elevated temperatures (130–140°C) .
Key Considerations : - Purification involves recrystallization from acetic acid or dichloromethane/hexane mixtures.
- Yield optimization requires careful control of reaction time and bromine equivalents to avoid over-bromination.
Q. What spectroscopic and analytical methods are used to characterize this compound?
Methodological Answer:
- X-ray Crystallography : Resolves the crystal structure, confirming bromine substitution patterns and intermolecular interactions (e.g., Br⋯Br contacts) .
- Mass Spectrometry (EI-MS) : Provides molecular ion peaks (e.g., [M]⁺ at m/z 492 for C₁₂H₆Br₄) and fragmentation patterns .
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon-bromine coupling (e.g., absence of aromatic protons in fully brominated positions) .
Data Table :
| Technique | Key Data | Reference |
|---|---|---|
| X-ray Diffraction | Space group, unit cell parameters | |
| EI-MS | Molecular ion (m/z 492) | |
| ¹³C NMR | Peaks at δ 120–140 ppm (aromatic C-Br) |
Q. What are the key physical and chemical properties of this compound?
Methodological Answer:
- Melting Point : >250°C (decomposes with gas evolution) .
- Solubility : Insoluble in water; soluble in halogenated solvents (e.g., DCM, chloroform) .
- Stability : Resists hydrolysis but may degrade under UV light due to C-Br bond photolability .
Advanced Research Questions
Q. How does the bromination pattern influence environmental persistence compared to chlorinated analogs (e.g., PCBs)?
Methodological Answer:
- Structural Analogs : Compare with pentachlorobiphenyls (e.g., PCB-125, CAS 74472-39-2), which exhibit similar hydrophobicity but differ in degradation rates .
- Bioaccumulation : Brominated biphenyls generally have higher log Kow values (e.g., ~6.5–7.2) than chlorinated analogs, suggesting greater lipid affinity .
- Degradation Pathways :
- Photodegradation : Br substituents increase susceptibility to UV-induced debromination vs. slower dechlorination in PCBs .
- Microbial Metabolism : Limited data; inferred from PCB studies using Rhodococcus spp. under aerobic conditions .
Q. What are the challenges in detecting trace levels of this compound in environmental samples?
Methodological Answer:
- Sample Preparation : Requires solid-phase extraction (SPE) with Florisil or C18 columns to isolate from complex matrices .
- Analytical Techniques :
- GC-MS : Derivatization may be needed due to low volatility. Use DB-5MS columns for separation .
- HPLC-UV/FLD : Limited sensitivity; tandem mass spectrometry (LC-MS/MS) preferred for sub-ppb detection .
Data Contradictions : Reported recovery rates vary (70–120%) depending on matrix interferences (e.g., humic acids in soil) .
Q. How do crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Br⋯Br Interactions : X-ray data reveal Type-II halogen bonds (3.4–3.6 Å) stabilizing the crystal lattice, influencing polymorphism .
- Torsional Angles : Biphenyl dihedral angles (e.g., 35–40°) indicate steric hindrance from adjacent bromine substituents .
Case Study : A 2018 crystallography study (CCDC 1828960) confirmed the absence of π-π stacking due to bulky Br groups, unlike unchlorinated biphenyls .
Data Contradiction Analysis
Q. Discrepancies in Reported Synthesis Yields
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
